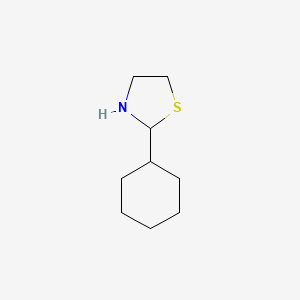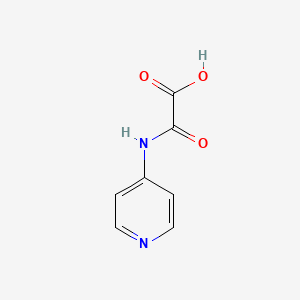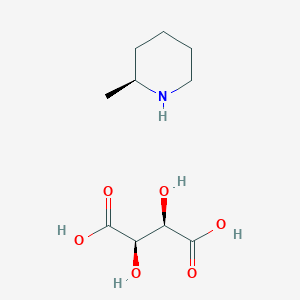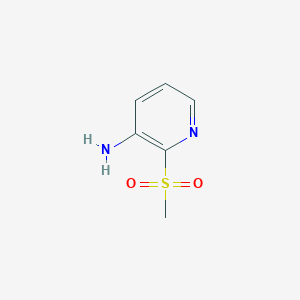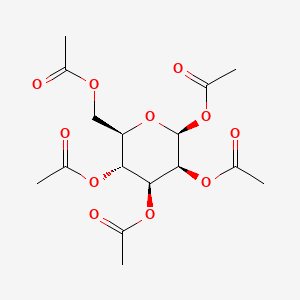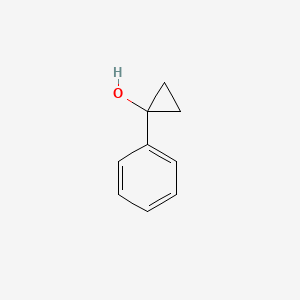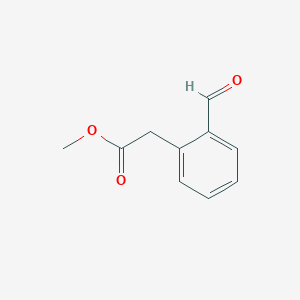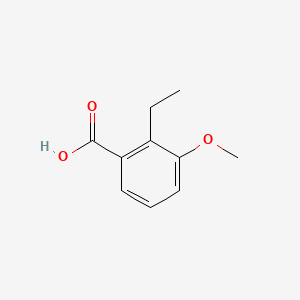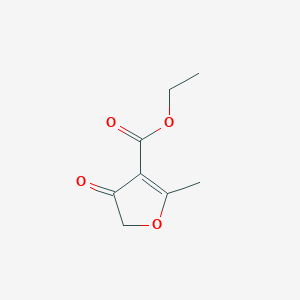
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
Overview
Description
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate are the proteins involved in the apoptosis pathway, such as caspase-3, Bax, and Bcl-2 . These proteins play a crucial role in the regulation of cell death and survival .
Mode of Action
This compound interacts with its targets by inducing changes in their activity and expression levels. It activates caspase-3, upregulates Bax, and downregulates Bcl-2 . These changes result in the induction of apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound affects the apoptosis pathway, leading to downstream effects such as an increase in intracellular calcium (Ca2+) and reactive oxygen species (ROS) production . These changes alter the mitochondrial membrane potential, which is a key event in the initiation of apoptosis .
Pharmacokinetics
Its ability to induce apoptosis in cells suggests that it can be absorbed and distributed within the body to reach its target sites . The impact of these properties on the compound’s bioavailability is currently unclear and warrants further investigation.
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in cell proliferation and the induction of apoptosis in a concentration-dependent manner . This is associated with changes in the activity and expression of key proteins in the apoptosis pathway .
Biochemical Analysis
Biochemical Properties
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with caspase-3, an enzyme crucial for the execution-phase of cell apoptosis . The interaction between this compound and caspase-3 leads to the activation of the enzyme, promoting programmed cell death in certain cell types .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human promyelocytic leukemia HL-60 cells, this compound has been observed to induce apoptosis by increasing intracellular calcium levels and reactive oxygen species (ROS) production . These changes lead to alterations in mitochondrial membrane potential and the expression of apoptosis-related proteins such as Bax and Bcl-2 . Additionally, this compound influences cell signaling pathways and gene expression, further contributing to its apoptotic effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to caspase-3, leading to its activation and subsequent cleavage of cellular substrates that drive apoptosis . Furthermore, this compound modulates the expression of genes involved in apoptosis, such as upregulating Bax and downregulating Bcl-2 . These changes in gene expression contribute to the compound’s pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the compound’s apoptotic effects persist, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on non-target cells and tissues . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs through enzymatic reactions that modify its furan ring structure, leading to the formation of metabolites with distinct biochemical properties . These metabolic transformations can influence the compound’s activity and efficacy in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in certain cellular compartments, affecting its localization and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization. The reaction typically involves the use of p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
In industrial settings, the compound can be produced in bulk quantities using similar synthetic routes but optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits similar biological activities but has different substituents.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another compound with a similar core structure but different functional groups.
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Shares some structural similarities but has a different ring system.
Uniqueness
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its specific furan ring structure and the presence of both an ester and a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-methyl-4-oxofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCRRDMHCZRVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485194 | |
| Record name | ST51035772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3511-34-0 | |
| Record name | ST51035772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


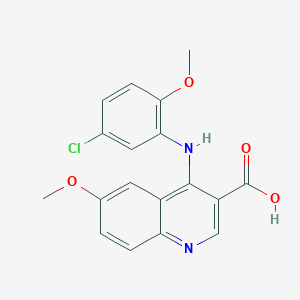
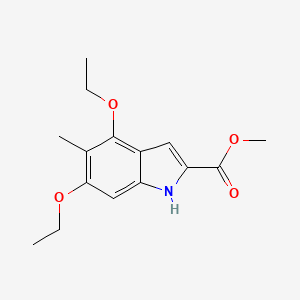
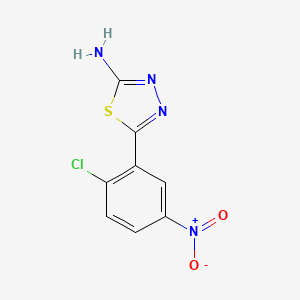
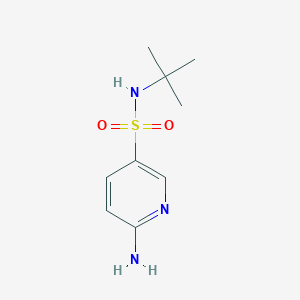
![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
